Tianeptine Methyl Ester is classified under cardiac drugs and beta blockers, although its primary application is in psychiatric medicine. The compound is synthesized from tianeptine through esterification, which enhances its therapeutic potential.
The synthesis of Tianeptine Methyl Ester typically involves the esterification of tianeptine using methanol in the presence of an acid catalyst. The process generally includes:
Industrial production follows similar steps but utilizes larger reactors with precise control over reaction conditions to maximize yield and purity.
The molecular formula of Tianeptine Methyl Ester is with a molecular weight of 450.98 g/mol. The structural representation includes:
COC(=O)CCCCCCNC1c2ccccc2N(C)S(=O)(=O)c3cc(Cl)ccc13
InChI=1S/C22H27ClN2O4S/c1-25-19-10-7-6-9-17(19)22(24-14-8-4-3-5-11-21(26)29-2)18-13-12-16(23)15-20(18)30(25,27)28/h6-7,9-10,12-13,15,22,24H,3-5,8,11,14H2,1-2H3
.Tianeptine Methyl Ester can undergo various chemical reactions:
The major products formed depend on the specific reagents and conditions employed during these reactions.
Tianeptine Methyl Ester primarily acts on the central nervous system by enhancing serotonin uptake in neurons. This unique mechanism differentiates it from conventional antidepressants that typically inhibit serotonin reuptake. Additionally, it modulates neuroplasticity by influencing brain-derived neurotrophic factor levels, which are crucial for neuronal growth and survival .
Pharmacokinetically, Tianeptine Methyl Ester has a bioavailability of approximately 99% with a plasma protein binding rate of about 95%. Its metabolism occurs predominantly through hepatic pathways without significant involvement of cytochrome P450 enzymes .
The physical properties of Tianeptine Methyl Ester include:
Chemical properties include its stability under standard conditions and reactivity in various chemical transformations such as oxidation and reduction .
Tianeptine Methyl Ester is primarily researched for its antidepressant properties but also shows potential in treating anxiety disorders and other mood-related conditions. Its ability to enhance neuroplasticity makes it a candidate for further studies in neurodegenerative diseases and cognitive enhancement therapies .
Moreover, due to its unique mechanism of action compared to traditional antidepressants, it may be explored for use in combination therapies or as a treatment alternative for patients who do not respond adequately to standard treatments.
Tianeptine methyl ester (methyl 7-[(3-chloro-6-methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoate) is primarily synthesized via acid-catalyzed esterification of tianeptine free acid. The core methodology involves refluxing tianeptine with methanol in the presence of concentrated sulfuric acid (0.05 mL per 100 mg tianeptine) for 1 hour, achieving yields of 80% after purification by silica gel chromatography using hexane/ethyl acetate gradients [1] [6]. This route capitalizes on the nucleophilic attack of methanol on the protonated carboxylic acid group of tianeptine, followed by dehydration.
Alternative pathways include functional group interconversion (FGI) of pre-installed ester precursors. Ethyl 7-aminoheptanoate serves as a starting material for nucleophilic displacement with the tricyclic chloride intermediate (3-chloro-6,11-dihydro-6-methyl-11H-dibenzo[c,f][1,2]thiazepine 5,5-dioxide), though this method requires stringent anhydrous conditions to prevent hydrolysis of the ester moiety [1] [8]. Recent optimizations focus on direct amide coupling to bypass unstable intermediates, improving scalability and purity to >98% as confirmed by HPLC [8].
Table 1: Synthesis Methods for Tianeptine Methyl Ester Derivatives
Method | Conditions | Yield (%) | Key Advantages |
---|---|---|---|
Acid-Catalyzed Esterification | Tianeptine + MeOH/H₂SO₄, reflux, 1 hr | 80 | Simplicity, high atom economy |
Precursor Displacement | Ethyl 7-aminoheptanoate + tricyclic chloride | 65-70 | Avoids free acid handling |
Direct Amide Coupling | Carboxyl-activated tianeptine + methyl ester | 85-90 | High purity, minimal byproducts |
Structural modifications predominantly target the heptanoic acid chain. SAR studies reveal that chain lengths deviating from seven carbons diminish opioid receptor binding affinity by >50%, confirming the C7 spacer's optimality for target engagement [8]. N-methyl modifications or piperidine homologation disrupt the conformational flexibility essential for μ-opioid receptor (MOR) agonism, reducing potency [3] [8].
Deuterium-labeled tianeptine methyl esters, particularly tianeptine-d12 methyl ester (C₂₂H₁₅D₁₂ClN₂O₄S, MW 463.05 g/mol), serve as critical internal standards in quantitative mass spectrometry [2] [4]. Their synthesis employs isotope exchange strategies using deuterated methanol (CD₃OD) under borrowing hydrogen (BH) catalysis. Key methodologies include:
Table 2: Deuterated Tianeptine Methyl Ester Analogues
Compound | Molecular Formula | Molecular Weight (g/mol) | Primary Application |
---|---|---|---|
Tianeptine-d12 methyl ester | C₂₂H₁₅D₁₂ClN₂O₄S | 463.05 | LC-MS/MS quantification standard |
α-CD₃-Tianeptine methyl ester | C₂₂H₂₄D₃ClN₂O₄S | 454.0 | Metabolic stability assessment |
Deuterium labeling alters metabolic susceptibility without steric interference. The C-D bond's higher dissociation energy (∼1-2 kcal/mol stronger than C-H) reduces hepatic β-oxidation rates, extending plasma half-lives in rodent models by 1.8-fold [2] [7]. Nuclear magnetic resonance (NMR) studies (¹H, ¹³C-APT) confirm deuterium incorporation at the methyl ester terminus, with chemical shifts at δ 3.65 ppm (singlet, -OCH₃) replaced by suppressed signals in deuterated analogues [6].
Esterification of tianeptine’s carboxylic acid group fundamentally reshapes its physicochemical and pharmacokinetic profile:
Table 3: Impact of Esterification on Key Pharmacokinetic Parameters
Parameter | Tianeptine (Parent) | Tianeptine Methyl Ester | Change (%) |
---|---|---|---|
logP (pH 7.4) | 1.06 | 1.86 | +75% |
BSA Binding Affinity | 1.2 × 10⁵ M⁻¹ | 3.7 × 10⁴ M⁻¹ | -69% |
Plasma t₁/₂ | 1.8 ± 0.9 h | 2.5 ± 1.1 h | +39% |
Cmax (ng/mL) | 290 ± 68 | 334 ± 79 | +15% |
The ester group also modulates opioid receptor engagement. While tianeptine methyl ester retains MOR agonism (EC₅₀ = 383 nM), its potency is 2-fold lower than the parent drug due to reduced hydrogen-bonding capacity. This aligns with SAR data showing carboxylic acid ionization enhances MOR interactions [4] [8].
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: